molecular formula C27H26FN3O4S2 B2362288 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865163-06-0

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2362288
CAS No.: 865163-06-0
M. Wt: 539.64
InChI Key: LDJNGNTVHSPPTG-OHYPFYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H26FN3O4S2 and its molecular weight is 539.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

Atuzaginstat primarily targets a specific enzyme or protein within the body. Unfortunately, detailed information about its exact target remains elusive. Ongoing clinical trials are investigating its potential therapeutic effects in alzheimer’s disease .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can impact Atuzaginstat’s efficacy and stability. Unfortunately, specific details are scarce.

Remember, Atuzaginstat is still under investigation, and our understanding may evolve as more data emerge. Stay curious, and let’s keep an eye on the scientific updates! 🧪🔬 .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4S2/c1-2-35-16-15-31-24-12-9-22(28)17-25(24)36-27(31)29-26(32)20-7-10-23(11-8-20)37(33,34)30-14-13-19-5-3-4-6-21(19)18-30/h3-12,17H,2,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNGNTVHSPPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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